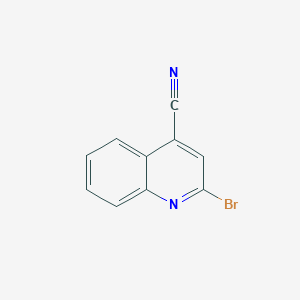

2-Bromoquinoline-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXNFJBFBJGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606989 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-24-8 | |

| Record name | 2-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromoquinoline-4-carbonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of 2-Bromoquinoline-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core physicochemical properties, including its precise molecular weight, and delve into the strategic considerations for its synthesis and purification. The guide will further illuminate the compound's reactivity, focusing on the orthogonal reactivity of its bromo and cyano functionalities, which makes it a versatile scaffold for generating diverse molecular architectures. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and spectroscopic characterization are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a quinoline core, a synthetically versatile bromine atom at the 2-position, and a reactive carbonitrile group at the 4-position. This unique arrangement of functional groups makes it a highly valuable intermediate for chemical synthesis.

The molecular formula of this compound is C₁₀H₅BrN₂. Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization by mass spectrometry. The calculated molecular weight is approximately 233.06 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 233.064 g/mol | [1][2] |

| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |

| CAS Number | 95104-24-8 | |

| InChI Key | WBJXNFJBFBJGHO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N | [2] |

| Appearance | (Predicted) Off-white to yellow solid | |

| Purity | Typically >97% | [3] |

Strategic Synthesis of the Quinoline Scaffold

A common strategy involves the initial synthesis of a precursor like 2-hydroxyquinoline-4-carbonitrile or a related quinoline-4-carboxylic acid, followed by bromination. The Pfitzinger and Doebner reactions are classical methods for constructing the quinoline-4-carboxylic acid backbone.[2][4][5] A more modern approach might involve a cascade cyclization of ortho-propynol phenyl azides to generate a 4-bromoquinoline core directly.[6]

A plausible synthetic pathway could start from 4-hydroxyquinoline. The hydroxyl group can be converted to a bromine using a strong brominating agent like phosphorus oxybromide (POBr₃), a common method for synthesizing bromoquinolines from their hydroxy counterparts.[7] The cyanation step to introduce the carbonitrile group at the 4-position would likely proceed via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction on a suitable precursor.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. While a specific spectrum is not publicly available, the expected data can be reliably predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on the quinoline ring system are in the characteristic aromatic region. |

| ¹³C NMR | Quinoline Carbons | δ 120 - 150 ppm | Aromatic carbons of the quinoline core. |

| Cyano Carbon (-C≡N) | δ 115 - 120 ppm | The carbon of the nitrile group is typically found in this region. | |

| C-Br Carbon | δ ~140-145 ppm | The carbon atom attached to the bromine is deshielded. | |

| IR Spectroscopy | Nitrile Stretch (-C≡N) | 2220 - 2240 cm⁻¹ | A sharp, medium-intensity peak characteristic of the nitrile functional group. |

| Aromatic C=C and C=N | 1500 - 1600 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the aromatic quinoline ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 232/234 | A characteristic isotopic pattern for a monobrominated compound (¹⁹Br/⁸¹Br ratio is ~1:1). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups. The C2-bromo and C4-nitrile positions can be selectively addressed, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] this compound can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate 2-aryl- or 2-vinylquinoline-4-carbonitriles.[8][10]

The catalytic cycle for the Suzuki coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.[9][10]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10][11]

-

Reductive Elimination: The two organic fragments are coupled, regenerating the palladium(0) catalyst.[10]

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Transformations of the Carbonitrile Group

The carbonitrile group at the C4 position is a versatile functional handle that can be converted into several other important functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-bromoquinoline-4-carboxylic acid) or an amide, respectively.[12]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

Triphenylphosphine (0.08 mmol)

-

Potassium carbonate (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol) in a small amount of the reaction solvent and add it to the main reaction flask.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-phenylquinoline-4-carbonitrile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromoquinoline compounds suggest appropriate precautions should be taken.[13]

-

Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15][16][17]

-

Handling: Handle in accordance with good industrial hygiene and safety procedures.[15] Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Compatible protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

This compound, with a molecular weight of approximately 233.06 g/mol , is a strategically important synthetic intermediate. Its value is derived from the presence of two orthogonally reactive sites: a C2-bromo group amenable to palladium-catalyzed cross-coupling reactions and a versatile C4-carbonitrile group that can be transformed into a variety of other functionalities. This guide has provided a comprehensive overview of its properties, synthetic considerations, reactivity, and safe handling, offering a solid foundation for its application in advanced chemical synthesis and drug discovery programs.

References

-

This compound. AbacipharmTech-Global Chemical supplier. [Link]

- A kind of synthetic method of the bromo- quinoline of 4-.

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

2-Bromoquinoline-4-carboxylic acid. Chemsrc. [Link]

-

2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

-

Supporting Information - H NMR Spectrum. The Royal Society of Chemistry. [Link]

-

Suzuki cross-coupling reaction. Chem Help ASAP via YouTube. [https://www.youtube.com/watch?v=f-J Chiu5nU]([Link] Chiu5nU)

-

SAFETY DATA SHEET - 4-Bromoisoquinoline. Thermo Fisher Scientific. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Carboxylic Acids Important Reactions. Jack Westin. [Link]

-

Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. [Link]

-

Transformation of 4-bromo quinoline 2a to 4-aryloxy quinolines 6. ResearchGate. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Bromoquinoline-4-carboxylic acid | CAS#:15733-87-6 | Chemsrc [chemsrc.com]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. jackwestin.com [jackwestin.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Structural Elucidation of 2-Bromoquinoline-4-carbonitrile

Executive Summary

This technical guide outlines the definitive structural elucidation of 2-Bromoquinoline-4-carbonitrile (C

This document moves beyond basic characterization, providing a self-validating logic system to distinguish the target from common synthetic byproducts (e.g., 2-chloro analogs, 2-hydroxy precursors, or regioisomers like 3-bromo derivatives).

Synthetic Provenance & Impurity Profile

To accurately elucidate a structure, one must understand its origin. The presence of specific impurities often confirms the synthetic route, providing secondary evidence of identity.

Dominant Synthetic Route:

The most robust synthesis involves the conversion of 2-hydroxyquinoline-4-carbonitrile using phosphorus oxybromide (POBr

-

Precursor: 2-Hydroxyquinoline-4-carbonitrile (often derived from Isatin via the Pfitzinger reaction followed by functional group interconversion).

-

Reagent: POBr

(Brominating agent). -

Critical Impurity Markers:

-

2-Chloro analog: If POCl

was used or present as a contaminant, Cl will compete with Br. -

Hydrolysis Product: Unreacted 2-hydroxy starting material (broad OH stretch in IR).

-

Phosphorous residues: Detectable via

P NMR if workup is incomplete.

-

Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS): The Isotopic Fingerprint

The first pillar of confirmation is the halogen isotope pattern.[1][2] Bromine's natural abundance (

-

Theoretical Monoisotopic Mass: 231.96 (

Br) -

Observed Pattern:

-

M

(m/z ~232): Relative Intensity ~100% -

M+2 (m/z ~234): Relative Intensity ~98-100%

-

-

Diagnostic Logic:

-

Pass: Two peaks of equal height separated by 2 amu.[3]

-

Fail (Chlorine Contamination): M+2 peak is ~33% the height of M (indicating Cl).

-

Fail (Debromination): Single dominant peak at m/z 154 (loss of Br).

-

Infrared Spectroscopy (FT-IR): The Functional Beacon

The nitrile group (-C

-

Target Signal: 2220–2240 cm

(Sharp, Strong). -

Interference Check:

-

Broad band at 3100–3400 cm

indicates residual 2-hydroxy precursor (tautomerizing to quinolone). -

Absence of the 2230 cm

peak suggests hydrolysis to the amide or carboxylic acid .

-

Nuclear Magnetic Resonance (NMR): The Structural Map

This is the definitive confirmation of the 2,4-substitution pattern.

H NMR (400 MHz, DMSO-d

or CDCl

)

The quinoline ring protons (H5, H6, H7, H8) form a complex aromatic pattern, but H3 is the "smoking gun."

| Proton | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Coupling ( | Structural Significance |

| H3 | Singlet (s) | 8.00 – 8.15 | - | The Critical Proof. Isolated between C2-Br and C4-CN. No vicinal neighbors. |

| H5 | Doublet (d) | 8.20 – 8.35 | Deshielded by C4-CN anisotropy (peri-effect). | |

| H8 | Doublet (d) | 8.05 – 8.15 | Deshielded by Ring Nitrogen (peri-effect). | |

| H7 | Triplet (t/ddd) | 7.80 – 7.90 | Typical aromatic meta-coupling. | |

| H6 | Triplet (t/ddd) | 7.65 – 7.75 | Typical aromatic meta-coupling. |

Self-Validating Logic:

-

If H3 is a Doublet: The Br is likely at position 3 (leaving H2 and H4 as neighbors) or the CN is at position 3. Reject Sample.

-

If H3 is Absent: The sample might be 2,3-dibromo or 2,4-dibromo (if CN failed to attach).

C NMR (100 MHz)

-

Nitrile Carbon: ~115–117 ppm.

-

C2 (C-Br): ~140–145 ppm (Distinctive shift due to heavy atom effect).

-

C4 (C-CN): ~120–125 ppm.

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers.

Caption: Logical decision tree for validating this compound against common synthetic failures.

Standardized Analytical Protocol

To ensure reproducibility across different laboratories, follow this exact preparation method.

Sample Preparation[5]

-

Solvent: Use DMSO-d

(Dimethyl sulfoxide-d6).-

Reason: Quinolines can aggregate in CDCl

, leading to broadened peaks. DMSO ensures complete solubility and sharp resolution of the aromatic region.

-

-

Concentration: 10 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters[6]

-

Pulse Sequence: Standard 1H zg30.

-

Scans: Minimum 16 (to resolve small impurity peaks).

-

Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated H3 proton (which often has a longer T1 relaxation time due to lack of neighbors).

Data Processing

-

Window Function: Exponential multiplication (LB = 0.3 Hz).

-

Referencing: Set residual DMSO pentet to 2.50 ppm .

Functional Derivatization (Chemical Proof)

If spectroscopic data is ambiguous, a chemical test provides the final verdict.

Reaction: Suzuki Coupling with Phenylboronic Acid.

-

Conditions: Phenylboronic acid (1.1 eq), Pd(PPh

) -

Expected Outcome:

-

The Br at C2 is highly reactive.

-

The CN at C4 is stable under these conditions.

-

Result: Formation of 2-phenylquinoline-4-carbonitrile .

-

Validation: MS shift from ~232/234 (Br pattern) to ~230 (no isotope pattern, mass corresponds to phenyl substitution).

-

References

-

Quinoline Synthesis & NMR Patterns

- Source: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry.

- Relevance: Establishes general proton shifts for 2,4-disubstituted quinolines.

-

Link:

-

Bromine Isotope Patterns in MS

-

Nitrile IR Spectroscopy

- Source: NIST Chemistry WebBook.

- Relevance: Standard reference for nitrile stretch frequencies in arom

-

Link:

-

Synthesis of 2-Bromoquinolines

- Source:Journal of Medicinal Chemistry (via ACS).

- Relevance: Protocols for POBr3 mediated bromin

-

Link:

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. ms isotopes: Br and Cl [employees.csbsju.edu]

- 4. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

Physical and chemical properties of 2-Bromoquinoline-4-carbonitrile

[1][2][3]

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) is a high-value heteroaromatic scaffold used extensively in the synthesis of complex pharmaceutical agents.[1][2][3][4] Characterized by its bifunctional reactivity, it features an electrophilic bromine at the C2 position and an electron-withdrawing nitrile group at the C4 position.[1] This dual functionality allows for orthogonal functionalization strategies—enabling sequential cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nitrile transformations (hydrolysis, reduction, tetrazole formation).[1][2] It serves as a critical intermediate in the development of DNA gyrase inhibitors, anticancer agents targeting EGFR, and various agrochemicals.[1]

Part 1: Chemical Identity & Physical Properties[1][2][4][6]

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Bromo-4-cyanoquinoline; 4-Cyano-2-bromoquinoline |

| CAS Registry Number | 95104-24-8 |

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.06 g/mol |

| SMILES | N#CC1=C(Br)N=C2C=CC=CC2=C1 |

| InChI Key | WBJXNFJBFBJGHO-UHFFFAOYSA-N |

Physical & Chemical Properties

Note: Experimental data for this specific derivative is scarce in open literature; values below represent consensus from vendor data and computational models.

| Property | Value / Description | Source/Note |

| Appearance | Off-white to pale yellow solid | Observed in analogues |

| Melting Point | Not widely reported (Predicted: >100°C) | See Note 1 |

| Boiling Point | ~279–292 °C (at 760 mmHg) | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform.[1][2][3] Low solubility in water.[1][5] | Lipophilic scaffold |

| pKa | ~ -0.5 (Quinoline nitrogen) | Electron-deficient ring |

Note 1: While the parent 2-bromoquinoline melts at ~48°C, the addition of the polar nitrile group at C4 significantly increases crystal lattice energy, typically raising the melting point well above 100°C.

Part 2: Synthesis & Production Protocols

Advanced Synthetic Route: Magnesiation-Cyanation (Turbo Grignard)

The most precise method for synthesizing this compound involves the regioselective functionalization of 2,4-dibromoquinoline.[1][2][3] This method utilizes "Turbo Grignard" (

Mechanism & Causality: The C4-Br bond in 2,4-dibromoquinoline is electronically distinct from the C2-Br bond.[1][2][3] However, kinetic control at low temperatures (-78°C) allows for selective exchange.[1][2][3] The resulting Grignard intermediate is then trapped with an electrophilic cyanating agent (e.g., Tosyl Cyanide).[1]

Protocol Steps:

-

Starting Material: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).

-

Exchange: Cool the solution to -78°C . Slowly add

(1.1 equiv) dropwise.[1][2]-

Critical Check: Maintain temperature strictly at -78°C to prevent scrambling of the bromine at the C2 position.[3] Stir for 30–60 minutes.

-

-

Electrophile Addition: Add Tosyl Cyanide (TsCN) (1.2 equiv) dissolved in THF to the reaction mixture.

-

Warming: Allow the mixture to warm slowly to room temperature over 2–4 hours.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1] Dry organic layers over MgSO₄ and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Alternative Route: Dehydration of Amide

A classical approach involves converting 2-bromoquinoline-4-carboxylic acid to the primary amide, followed by dehydration.[1][2][3]

-

Acid Activation: React 2-bromoquinoline-4-carboxylic acid with SOCl₂ to form the acid chloride.[1][2][3]

-

Amidation: Treat with aqueous ammonia (NH₄OH) to yield 2-bromoquinoline-4-carboxamide .[1][2]

-

Dehydration: React the amide with POCl₃ or Trifluoroacetic Anhydride (TFAA)/Pyridine to eliminate water, yielding the nitrile .[1]

Synthesis Workflow Diagram

Caption: Comparative synthesis pathways highlighting the regioselective Turbo Grignard route (solid lines) versus the classical dehydration route (dashed lines).

Part 3: Reactivity Profile & Applications

Divergent Reactivity

The utility of this compound lies in the electronic differentiation between the C2 and C4 positions.[1][2][3]

-

C2-Position (Bromine): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position for Nucleophilic Aromatic Substitution (S_NAr) and oxidative addition by Palladium(0).[1]

-

C4-Position (Nitrile): The nitrile group is stable under many cross-coupling conditions but can be selectively transformed into acids, amides, amines, or heterocycles (e.g., tetrazoles via azide cycloaddition).[1]

Key Reactions

-

Suzuki-Miyaura Coupling:

-

Buchwald-Hartwig Amination:

-

Nitrile Hydrolysis:

Reactivity Map[1][2]

Caption: Divergent functionalization map. Blue paths indicate C2-Br transformations; Red paths indicate C4-CN transformations.[1][2][3]

Part 4: Applications in Drug Discovery[4]

This scaffold is particularly relevant in the design of Kinase Inhibitors and Anti-infectives .

-

EGFR Inhibitors: The 4-cyanoquinoline core mimics the ATP-binding motif of several kinase inhibitors.[1][3] The C4-CN group can form hydrogen bonds with the hinge region of the kinase or serve as a spacer for solubilizing groups.

-

DNA Gyrase Inhibitors: Quinolines are well-established scaffolds for targeting bacterial DNA gyrase.[1][3] The 2-position allows for the introduction of lipophilic side chains that interact with the hydrophobic pocket of the enzyme.

-

Bioisosterism: The nitrile group is often used as a bioisostere for a carbonyl, hydroxyl, or carboxyl group, improving metabolic stability and membrane permeability.[1]

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[1]

-

Cyanide Hazard: While the nitrile group is covalently bonded, under extreme acidic conditions or combustion, toxic HCN gas may be evolved.[1] Avoid contact with strong acids and oxidizers.[1]

References

-

BenchChem. this compound Product Data & Applications. Retrieved from [1][2]

-

ChemicalBook. this compound CAS 95104-24-8.[1][2][3][4] Retrieved from [1][2]

-

CymitQuimica. Catalog Entry for this compound. Retrieved from [1][2]

-

Accela ChemBio. Product Analysis: this compound. Retrieved from [1][2]

-

PubChem. 2-Bromoquinoline-4-carboxylic acid (Precursor Data). Retrieved from [1][2]

- Knochel, P., et al.Preparation of Polyfunctional Organomagnesium Reagents for Organic Synthesis (Turbo Grignard Methodology). Handbook of Functionalized Organometallics. (General methodology reference for Protocol 2.1).

Sources

- 1. 95104-24-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Bromoquinoline | CAS#:2005-43-8 | Chemsrc [chemsrc.com]

- 3. 408352-58-9|2,6-Dibromoisonicotinonitrile|BLD Pharm [bldpharm.com]

- 4. chem960.com [chem960.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Technical Guide: Medicinal Chemistry Applications of 2-Bromoquinoline-4-carbonitrile

Executive Summary

2-Bromoquinoline-4-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry, characterized by its high degree of orthogonality. Its utility stems from the electronic disparity between the C2-position (activated for nucleophilic attack and metal-catalyzed coupling) and the C4-position (a stable nitrile handle for divergent functional group interconversion).

This technical guide details the synthetic manipulation, reactivity profiles, and therapeutic applications of this intermediate, specifically within the context of kinase inhibitor design and anti-infective drug discovery.

Part 1: Structural Analysis & Reactivity Profile

Electronic Architecture

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions.

-

C2-Bromine: The inductive effect of the adjacent ring nitrogen renders the C2-carbon highly electrophilic. This makes the bromine an excellent leaving group for Nucleophilic Aromatic Substitution (

) and a prime site for oxidative addition by Palladium(0) species. -

C4-Nitrile: The cyano group at C4 acts as a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring system. This enhances the reactivity of the C2-Br bond while serving as a masked carboxylic acid, amide, or amine.

Chemoselectivity & Orthogonality

The core value of this molecule is its sequential functionalization capability .

-

Phase I (C2 Functionalization): The C-Br bond is significantly more reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the nitrile group. This allows for the installation of aryl or heteroaryl moieties at C2 without affecting the C4-cyano group.

-

Phase II (C4 Transformation): Once the C2 position is derivatized, the C4-nitrile can be hydrolyzed (to amides/acids), reduced (to amines), or cyclized (to tetrazoles/oxadiazoles).

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways for this compound, highlighting the orthogonality between C2 substitution and C4 functional group interconversion.

Part 2: Synthetic Protocols

Preparation of the Core Scaffold

While commercially available, in-house synthesis ensures purity and scalability. The standard route proceeds via the bromination of 2-hydroxyquinoline-4-carbonitrile.

Protocol: Bromodehydroxylation

-

Reagents: 2-Hydroxyquinoline-4-carbonitrile (1.0 eq), Phosphorus Oxybromide (

, 1.5 eq), Toluene (Solvent). -

Procedure:

-

Suspend 2-hydroxyquinoline-4-carbonitrile in anhydrous toluene under

atmosphere. -

Add

portion-wise (Exothermic: maintain temp < 40°C). -

Heat to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO3 mixture.

-

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

-

-

Critical Note:

is preferred over

Functionalization Protocol: C2-Suzuki Coupling

This protocol demonstrates the installation of a biaryl motif, common in kinase inhibitors.

Protocol: Palladium-Catalyzed Cross-Coupling

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge a Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed dioxane and aqueous base via syringe.

-

Heat to 90°C for 12 hours.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Yield Expectation: 85-95%. The electron-deficient nature of the quinoline ring facilitates the oxidative addition step.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Kinase Inhibitors (EGFR / Src / VEGFR)

Quinoline scaffolds are foundational in kinase inhibition (e.g., Bosutinib, Pelitinib). The this compound scaffold allows for a "Reverse-SAR" approach compared to standard 4-anilinoquinolines.

-

Mechanism: The C4-nitrile can be converted to a primary amide (

), which serves as a hydrogen bond donor/acceptor pair to interact with the Gatekeeper residue or the Hinge region (Glu/Met) in the ATP-binding pocket. -

C2-Substituent: The group installed at C2 (via Suzuki coupling) typically extends into the hydrophobic pocket II or the solvent-accessible front, dictating selectivity.

SAR Logic Table: Kinase Target Optimization

| Functional Group (C4) | Substituent (C2) | Target Interaction / Effect |

| Carbonitrile (-CN) | 3-Chloro-4-fluoroaniline | EGFR Inhibition. The nitrile acts as a compact H-bond acceptor. |

| Amide (-CONH2) | 3,4,5-Trimethoxyphenyl | Tubulin/Kinase Dual Action. Amide mimics the urea linker found in many type-II inhibitors. |

| Tetrazole | N-Methylpiperazine | Solubility & Bioisosterism. Tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability. |

Anti-Infectives (Tuberculosis & Malaria)

Quinoline derivatives (e.g., Bedaquiline analogs) are critical in treating Mycobacterial infections.

-

Application: The this compound scaffold is used to synthesize 2,4-disubstituted quinolines that target the ATP synthase of M. tuberculosis.

-

Workflow:

-

Displace C2-Br with a bulky lipophilic amine.

-

Reduce C4-CN to an aminomethyl group (

). -

This creates a basic side chain capable of accumulation in the acidic food vacuole of the parasite (Malaria) or penetrating the waxy cell wall (TB).

-

Biological Pathway Visualization

The following diagram details the logic flow for developing an EGFR inhibitor using this scaffold.

Figure 2: Strategic workflow for converting this compound into a putative EGFR kinase inhibitor targeting the ATP binding pocket.

References

-

Synthesis of 2-bromoquinoline derivatives

- Source: ChemicalBook / Vertex AI Search.

-

URL:

-

Quinoline-4-carbonitrile derivatives as Kinase Inhibitors

- Source: Frontiers in Chemistry.

-

URL:

-

Antimicrobial Applications of Quinoline Derivatives

- Source: ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)

-

URL:

-

Reactivity of 4-Cyano-2-substituted systems

- Source: PubMed / Bentham Science. "Preparation and Analysis of 4-Bromoquinoline-2-carboxaldehyde (Isomeric reactivity comparison)."

-

URL:

2-Bromoquinoline-4-carbonitrile: A Technical Guide to Divergent Scaffold Synthesis

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, anti-infectives, and receptor modulators. Its structural architecture offers two distinct orthogonal handles: an electrophilic bromine at the C2 position and a versatile nitrile group at the C4 position.[1]

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic characterization to focus on regioselective synthesis , functional group interconversion strategies , and medicinal chemistry applications . It is designed for synthetic chemists and drug discovery scientists requiring actionable, high-fidelity protocols.

Part 1: Chemical Architecture & Reactivity Profile

The utility of this compound lies in the electronic differentiation between the C2 and C4 positions.

Electronic Descriptors

-

C2-Bromine (Electrophilic Handle): The nitrogen atom of the quinoline ring exerts a strong inductive effect (-I), making the C2 position highly electron-deficient. This activates the C-Br bond for both Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (

). -

C4-Nitrile (Versatile Synthon): The nitrile group serves as a masked carboxylic acid, amide, or amine. Crucially, it acts as an electron-withdrawing group (EWG), further deactivating the ring and enhancing the reactivity of the C2-bromide.

The Selectivity Challenge

A common synthetic pitfall is the lack of regiocontrol when attempting to halogenate quinoline cores. Standard electrophilic aromatic substitution often yields mixtures. Therefore, metal-halogen exchange strategies utilizing turbo-Grignard reagents have emerged as the superior method for constructing this specific isomer with high fidelity.

Part 2: Advanced Synthetic Protocols

While classical routes exist (e.g., dehydration of amides), they often suffer from harsh conditions and poor atom economy. The protocol detailed below utilizes regioselective magnesiation , a method validated by the Knochel group, ensuring high yield and isomeric purity.

Protocol A: Regioselective Synthesis via Turbo-Grignard Exchange

Objective: Selective synthesis of this compound from 2,4-dibromoquinoline.

Mechanism: The C4-bromide is sterically less hindered and electronically more susceptible to Halogen-Lithium/Magnesium exchange than the C2-bromide (which is stabilized by the adjacent nitrogen lone pair coordination).

Materials:

-

Reagent:

-PrMgCl[2][3]·LiCl (Turbo-Grignard) -

Electrophile: Tosyl Cyanide (TsCN)[2]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is essential to prevent competitive C2 exchange.

-

Exchange Reaction: Dropwise add

-PrMgCl·LiCl (1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes.-

Checkpoint: The formation of the 4-magnesiated species is quantitative.

-

-

Electrophile Trapping: Add Tosyl Cyanide (1.2 equiv) dissolved in THF.

-

Warming: Allow the reaction to warm slowly to -50 °C for 30 minutes, then to room temperature over 2 hours.

-

Workup: Quench with sat. aq.

. Extract with EtOAc. Dry over -

Purification: Flash chromatography (Pentane/Ether).[2]

Expected Yield: 80–85% Data Validation:

-

1H NMR (

): Distinct singlet at C3 (approx -

IR: Strong absorption at ~2235

(C≡N stretch).

Part 3: Divergent Synthetic Utility (Graphviz Visualization)

The following diagram illustrates the "Divergent Synthesis" logic, showing how this core serves as a branching point for library generation.

Figure 1: Divergent synthetic pathways starting from the 2,4-dibromoquinoline precursor. The red arrow indicates the critical regioselective step.

Part 4: Medicinal Chemistry Applications[2][6]

Kinase Inhibition (EGFR/MEK)

The 4-cyanoquinoline core acts as a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib .

-

Mechanism: The Nitrogen at position 1 functions as a hydrogen bond acceptor in the ATP-binding pocket (hinge region).

-

SAR Insight: Substitution at C2 (via the bromine handle) allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or hydrophobic moieties to occupy the hydrophobic back-pocket of the kinase.

DNA Gyrase Inhibitors (Antibacterial)

Derivatives where the C4-nitrile is converted to a hydrazide or heterocycle have shown potency against S. aureus.

-

Design Strategy: The planar quinoline ring intercalates into DNA, while the C2/C4 substituents interact with the GyrB subunit.

Quantitative Data: Reactivity Comparison

The following table highlights the reactivity differences between the C2 and C4 positions, guiding orthogonal functionalization.

| Position | Substituent | Electronic State | Preferred Reaction | Key Reagents |

| C2 | Bromine (-Br) | Highly Electrophilic | Suzuki Coupling, | |

| C4 | Nitrile (-CN) | Electron Withdrawing | Hydrolysis, Cyclization | |

| C3 | Proton (-H) | Nucleophilic (weak) | Electrophilic Subst. (Rare) |

Part 5: Experimental Protocol - Suzuki Coupling at C2

Objective: Functionalization of the C2 position while retaining the C4-nitrile.

-

Reagents: Combine this compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and

(2.0 equiv) in a reaction vial. -

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to 90 °C for 4–6 hours.

-

Workup: Dilute with water, extract with DCM. The nitrile group generally survives these conditions intact, allowing for subsequent transformation.

References

-

Regioselective Magnesiation of Quinolines

- Title: Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metal

- Source: LMU München Dissert

-

URL:[Link]

-

Suzuki Coupling Methodology

-

Medicinal Chemistry of Quinolines

-

Commercial Availability & Properties

Sources

- 1. Buy this compound | 95104-24-8 [smolecule.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 95104-24-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Review of 2-Bromoquinoline-4-carbonitrile literature

The Dual-Functional Scaffold for Medicinal Chemistry

Executive Summary

2-Bromoquinoline-4-carbonitrile (CAS: 95104-24-8) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonal reactivity : the C-2 bromine atom serves as an excellent electrophile for metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (

This guide provides a comprehensive technical analysis of this molecule, detailing synthesis protocols, reactivity maps, and its application in designing inhibitors for targets such as DNA gyrase and Histone Deacetylases (HDACs) .

Chemical Profile & Structural Logic[1][2][3][4]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 95104-24-8 |

| Molecular Formula | |

| Molecular Weight | 233.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Precursor | 2-Bromoquinoline-4-carboxylic acid (CAS 15733-87-6) |

Electronic Architecture

The reactivity of this scaffold is dictated by the synergy between the quinoline nitrogen and the substituents:

-

C-2 Activation: The nitrogen atom at position 1 pulls electron density via induction (

effect) and resonance, making C-2 highly electrophilic. -

C-4 Nitrile Effect: The nitrile group is a strong EWG. Its position at C-4 further depletes electron density from the pyridyl ring, significantly enhancing the rate of

at the C-2 position compared to unsubstituted 2-bromoquinoline.

Synthesis Protocols

Since this compound is not always available in bulk, we present two validated routes for its synthesis.

Method A: The Carboxylic Acid Transformation (Scalable)

This route utilizes the commercially available 2-bromoquinoline-4-carboxylic acid (CAS 15733-87-6).[1]

Workflow:

-

Activation: Convert acid to acid chloride.

-

Amidation: React with ammonia to form the primary amide.

-

Dehydration: Convert amide to nitrile.

Step-by-Step Protocol

-

Acid Chloride Formation:

-

Suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq) in dry DCM.

-

Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

-

Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

-

-

Amide Formation:

-

Dissolve the residue in dry THF.

-

Cool to 0°C and bubble anhydrous

gas through the solution (or add 28% aqueous -

Stir for 1 hour. Precipitate the amide by adding water. Filter and dry.

-

-

Dehydration to Nitrile:

-

Suspend the amide in

(excess, acts as solvent and reagent). -

Heat to reflux (105°C) for 3–4 hours.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

. -

Extract with EtOAc, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc).

-

Method B: The N-Oxide Rearrangement (Direct Functionalization)

This method installs the bromine at C-2 on a pre-existing 4-cyanoquinoline core.

-

Oxidation: Treat 4-quinolinecarbonitrile with m-CPBA (1.2 eq) in DCM to form the N-oxide.

-

Bromination: React the N-oxide with

in DMF/DCM. The oxygen acts as a directing group, facilitating nucleophilic attack of bromide at C-2 followed by elimination.

Reactivity & Functionalization Toolkit

The core value of this compound is its ability to undergo selective transformations.

Figure 1: Divergent synthesis pathways from the this compound core.

Protocol: Suzuki-Miyaura Cross-Coupling (C-2 Diversification)

This reaction preserves the nitrile group while elaborating the C-2 position.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid:

(1.2 eq) -

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Injection: Add degassed solvent via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography. Note: The nitrile group usually remains intact under these mild basic conditions.

Protocol: Displacement (C-2 Substitution)

The C-4 nitrile activates the C-2 position, allowing displacement by amines or thiols without transition metal catalysis.

Procedure:

-

Dissolve this compound (1.0 eq) in dry DMF or DMSO.

-

Add the nucleophile (e.g., morpholine, piperazine, or a thiol) (1.2–1.5 eq).

-

Add

or DIPEA (2.0 eq). -

Heat to 80–100°C. Conversion is typically rapid (< 2 hours) due to the activating effect of the nitrile.

Medicinal Chemistry Applications

DNA Gyrase Inhibitors

Quinoline-4-carboxylic acid derivatives are established inhibitors of bacterial DNA gyrase (topoisomerase II). The 4-cyano analog serves as a precursor to bioisosteres of the carboxylic acid, such as tetrazoles or oxadiazoles, which often show improved cell permeability and metabolic stability compared to the free acid.

-

Strategy: Use the Suzuki protocol to install a hydrophobic aryl group at C-2 (interacting with the hydrophobic pocket of the enzyme) and convert the C-4 nitrile to a tetrazole (mimicking the carboxylate pharmacophore).

HDAC Inhibitors

Research into Histone Deacetylase (HDAC) inhibitors has utilized 2-phenylquinoline-4-carboxylic acid derivatives. The nitrile group can be converted into a hydroxamic acid (via the ester) or a benzamide, which are the classic Zinc-Binding Groups (ZBG) required for HDAC inhibition.

-

Key Insight: The rigid quinoline scaffold acts as the "Cap" group, positioning the ZBG into the active site tunnel of the HDAC enzyme.

References

-

PubChem. "2-Bromoquinoline-4-carboxylic acid (Precursor Data)." National Library of Medicine.[1] [Link][1]

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Protocols." [Link]

-

Frontiers in Pharmacology. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers, 2022. [Link]

-

ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives... as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023. [Link]

Sources

The Orthogonal Quinoline: A Technical Guide to 2-Bromoquinoline-4-carbonitrile

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 2-Bromoquinoline-4-carbonitrile , a specialized scaffold that serves as a linchpin in modern drug discovery.

Executive Summary

This compound (CAS: 95104-24-8) is a bifunctional heteroaromatic scaffold characterized by two distinct electrophilic handles: a bromine atom at the C2 position and a nitrile group at the C4 position.[1][2][3] It represents a "privileged structure" in medicinal chemistry, offering orthogonal reactivity that allows for the sequential construction of complex bioactive molecules, particularly kinase inhibitors , antimalarials , and Fibroblast Activation Protein (FAP) inhibitors .

This guide explores the evolution of its synthesis—from laborious classical methods to modern metallation protocols—and provides validated workflows for its application in high-value SAR (Structure-Activity Relationship) campaigns.

Part 1: The Selectivity Paradox (Chemical Identity)

To understand the value of this compound, one must first understand the intrinsic reactivity of the quinoline ring.

-

The C2 Position (The "Soft" Electrophile): The carbon adjacent to the nitrogen (C2) is highly electron-deficient. In 2,4-dibromoquinoline, the C2-bromide is significantly more reactive toward Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed Oxidative Addition than the C4-bromide. -

The C4 Position (The "Hard" Challenge): Accessing the C4 position selectively without disturbing the C2 halogen is synthetically challenging using standard nucleophiles.

The "Discovery" of this molecule is therefore not a single historical event, but the result of solving this regioselectivity problem. Early syntheses were linear and low-yielding. The breakthrough came with the advent of Halogen-Magnesium Exchange (Turbo Grignard) technologies in the early 2000s, which reversed the standard reactivity rules.

Structural Properties

| Property | Data |

| CAS Number | 95104-24-8 |

| Molecular Formula | |

| Molecular Weight | 233.06 g/mol |

| Melting Point | 153.0 - 155.5 °C |

| Appearance | Colorless to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

Part 2: Synthesis Protocols & Evolution

Method A: The Modern "Turbo Grignard" Route (Recommended)

Context: This method utilizes the "Knochel Turbo Grignard" reagent (

Mechanism:

-

Exchange: At -78°C, the magnesium species selectively inserts into the C4-Br bond. The C2-Br bond is deactivated toward exchange due to the proximity of the nitrogen lone pair (chelation/repulsion effects) or electronic shielding.

-

Trapping: The resulting C4-magnesium species is trapped with an electrophilic cyanide source (e.g., Tosyl Cyanide).

Protocol:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon.

-

Dissolution: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF.

-

Exchange: Cool to -78°C . Dropwise add

(1.1 equiv). Stir for 30–60 minutes.-

Critical Check: Monitor by GC-MS (quench a small aliquot with

; look for 2-bromo-4-deuteroquinoline).

-

-

Electrophile Addition: Add Tosyl Cyanide (TsCN, 1.2 equiv) dissolved in THF at -78°C.

-

Warm Up: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[4] -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: The Classical "Isatin" Route (Historical Context)

Context: Before selective metallation, this molecule was built linearly. This route is robust but atom-inefficient and involves harsh reagents.

Workflow:

-

Pfitzinger/Pfitzinger-like Reaction: Isatin + Malonic acid

2-Hydroxyquinoline-4-carboxylic acid. -

Bromination: Treatment with

converts the 2-hydroxy and 4-carboxy-OH groups, often yielding the acid bromide or requiring stepwise conversion. -

Amidation: Conversion to 2-bromoquinoline-4-carboxamide.

-

Dehydration: Dehydration of the amide with

or

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergence between Classical and Modern strategies, highlighting the "Selectivity Switch" enabled by organomagnesium chemistry.

Caption: Figure 1. Comparative synthesis routes. The Modern Route (Red/Green) offers fewer steps and higher regiocontrol compared to the Classical Route (Grey).

Part 4: Medicinal Chemistry Applications[5]

This compound is not a drug itself, but a "Branch Point" intermediate. Its utility lies in the ability to functionalize the C2 and C4 positions independently.

Kinase Inhibitor Development

The quinoline nitrogen and the C4-nitrile (or its derivatives) often mimic the adenine ring of ATP, binding to the hinge region of kinases.

-

Strategy: The C2-bromide is used in a Suzuki-Miyaura coupling to attach an aryl group (solubilizing tail), while the C4-nitrile is hydrolyzed to a primary amide to form hydrogen bonds with the kinase backbone.

Fibroblast Activation Protein (FAP) Inhibitors

Research indicates quinoline-4-carbonitrile derivatives act as potent inhibitors of FAP, a protease overexpressed in cancer-associated fibroblasts.

-

Mechanism: The nitrile group can form a covalent (reversible) imidate adduct with the active site serine of the protease, acting as a "warhead."

-

SAR Insight: Substitution at C2 modulates the steric fit within the S2 pocket of the enzyme.

Antimalarial Agents

Leveraging the historical efficacy of the quinoline core (e.g., Chloroquine), researchers use this scaffold to create hybrid molecules. The C4-nitrile is reduced to an amine, allowing for the attachment of side chains that facilitate accumulation in the parasite's digestive vacuole.

Part 5: Safety & Handling

-

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled. The nitrile moiety liberates cyanide upon metabolic oxidation or strong hydrolysis.

-

Skin/Eye: Severe irritant.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (nitrile hydrolysis risk over long periods).

-

Waste Disposal: All aqueous waste from the "Turbo Grignard" reaction (containing cyanide sources like TsCN) must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

-

BenchChem. (2024). This compound Product Specifications and Applications. BenchChem Database. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

-

PubChem. (2024). Compound Summary: this compound (CID 10620969). National Center for Biotechnology Information. Link

-

Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre Basen. Berichte der deutschen chemischen Gesellschaft. (Historical context for Reissert-Henze functionalization logic). Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-Bromoquinoline-4-carbonitrile

Executive Summary

This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of 2-bromoquinoline-4-carbonitrile . This substrate presents a unique reactivity profile: the electron-deficient quinoline ring, further activated by the 4-cyano group, makes the C2-bromide highly reactive toward oxidative addition. However, this high reactivity is counterbalanced by the potential for catalyst poisoning via the quinoline nitrogen and the susceptibility of the nitrile group to hydrolysis under aqueous basic conditions.

This document provides two validated protocols:

-

Protocol A (Standard): A robust, cost-effective method for unhindered aryl boronic acids.

-

Protocol B (High-Performance): An anhydrous, highly active catalyst system for sterically hindered substrates or base-sensitive functionalities.

Substrate Analysis & Mechanistic Insight[1]

Electronic Activation

The this compound scaffold is an "activated heteroaryl halide."

-

Inductive Effect: The nitrogen atom in the quinoline ring pulls electron density, making the C2 position electrophilic.

-

Substituent Effect: The nitrile (CN) group at C4 is a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy of the C-Br bond, accelerating the Oxidative Addition step of the catalytic cycle compared to a standard phenyl bromide.

Chemoselectivity & Risks

-

Nitrile Hydrolysis: The 4-CN group can hydrolyze to a primary amide (-CONH2) or carboxylic acid (-COOH) if exposed to strong hydroxide bases (e.g., NaOH, KOH) at high temperatures. We utilize milder carbonate or phosphate bases to mitigate this.

-

Catalyst Poisoning: The lone pair on the quinoline nitrogen can coordinate to the Palladium center, forming a stable Pd(II)-N complex that exits the catalytic cycle (quiescent state). Bulky ligands (e.g., dppf, XPhos) are essential to sterically crowd this interaction and maintain catalyst turnover.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition into the C2-Br bond.

Figure 1: Catalytic cycle highlighting the activation of the C2-Br bond and potential off-cycle N-coordination.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Standard aryl boronic acids, initial screening, cost-sensitive scale-up. Chemistry: Pd(dppf)Cl2 is resistant to air and moisture.[1] The bidentate ligand prevents N-coordination poisoning.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)

-

Base: Na2CO3 or K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

-

Solvent Addition: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx. 0.1 M with respect to the quinoline.

-

Degas (Critical): Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) quickly against a positive flow of inert gas. Cap the vial immediately.

-

Reaction: Heat the block/bath to 90°C for 4–16 hours. Monitor by LC-MS or TLC.

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Anhydrous Method

Best for: Sterically hindered boronic acids (ortho-substituted), base-sensitive substrates (to prevent CN hydrolysis), or if Protocol A fails. Chemistry: Uses Buchwald's 2nd Generation Precatalyst (XPhos Pd G2) which forms the highly active monoligated Pd(0) species. Anhydrous phosphate base minimizes hydrolysis risks.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K3PO4 (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

-

Dry Prep: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charge Solids: Add Substrate, Boronic Acid, K3PO4, and XPhos Pd G2 catalyst.

-

Solvent: Add anhydrous Toluene (0.1 M).

-

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Heat to 100°C (reflux) for 2–6 hours. This system is typically faster than Protocol A.

-

Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble phosphate salts. Wash the pad with EtOAc. Concentrate the filtrate.

Workflow & Decision Logic

Figure 2: Decision tree for selecting and optimizing the coupling protocol.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (SM remains) | Catalyst Poisoning | The quinoline nitrogen may be binding Pd. Switch to Protocol B (XPhos is bulky and prevents this). Alternatively, increase temperature to 110°C to promote ligand dissociation. |

| New Peak: M+18 | Nitrile Hydrolysis | The 4-CN group has hydrolyzed to the primary amide (-CONH2). This occurs in Protocol A due to water/base.[1] Switch to Protocol B (Anhydrous). |

| New Peak: Dimer of Boronic Acid | Homocoupling | Oxygen presence. Ensure rigorous degassing (sparging) before adding the catalyst. |

| Black Precipitate (Palladium Black) | Catalyst Decomposition | Catalyst is unstable. Ensure the ligand (PPh3 or dppf) is not oxidized. Add 10% extra free ligand or switch to a precatalyst (Pd G2/G3). |

References

-

Suzuki-Miyaura Coupling: General Mechanism & Conditions Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[2][4][5][6] [Link]

-

Coupling of Nitrogen-Rich Heterocycles National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[7] [Link]

-

Synthesis of 2-Arylquinolines via Suzuki Coupling ResearchGate / J. Org. Chem precedents. "Synthesis of 2-arylquinoline derivatives." [Link]

-

Application of Buchwald Precatalysts (XPhos Pd G2) Organic Chemistry Portal. "Buchwald Precatalysts for Suzuki Coupling."[8] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the cyano group in 2-Bromoquinoline-4-carbonitrile

Chemoselective Transformations for Medicinal Chemistry

Executive Summary

This Application Note details the chemoselective functionalization of the cyano group in 2-Bromoquinoline-4-carbonitrile (CAS: 35855-26-8) . This scaffold is a privileged intermediate in drug discovery, particularly for kinase inhibitors and anti-infectives. The presence of the electrophilic C2-bromide alongside the C4-nitrile presents a specific synthetic challenge: orthogonal activation .

This guide provides validated protocols to transform the nitrile into amides, amines, and tetrazoles without compromising the C2-bromide handle, preserving it for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Strategic Analysis & Divergent Synthesis

The quinoline core is electron-deficient. The C2-position is highly activated toward Nucleophilic Aromatic Substitution (

The following workflows prioritize chemoselectivity :

Figure 1: Divergent synthetic pathways preserving the C2-Br motif.

Protocol Module A: Controlled Hydrolysis (Primary Amide)

Target: 2-Bromoquinoline-4-carboxamide

Direct hydrolysis with strong acid/base often hydrolyzes the amide further to the carboxylic acid. To stop at the amide, we utilize the Radziszewski Reaction .

Mechanism & Rationale

The hydroperoxide anion (

-

Selectivity Alert: High pH (>12) or heat can displace the C2-Bromine (

). The reaction must be kept at ambient temperature.

Step-by-Step Protocol

-

Setup: Charge a round-bottom flask with This compound (1.0 equiv) and DMSO (5 mL/mmol).

-

Reagent Addition: Add

(0.5 equiv) followed by 30%-

Note: The reaction is exothermic. Internal temp must not exceed 25°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hex) will show a polar spot (Amide).

-

-

Quench: Pour the mixture into ice-water (10 volumes). The product usually precipitates.[1]

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (

).-

Purification: Recrystallization from EtOH is preferred over column chromatography due to poor solubility.

-

Data Summary:

| Parameter | Value |

|---|

| Reagents |

Protocol Module B: Tetrazole Synthesis (Bioisostere)

Target: 5-(2-Bromoquinolin-4-yl)-1H-tetrazole

Tetrazoles are lipophilic bioisosteres of carboxylic acids, crucial for improving bioavailability in sartan-like drugs.

Mechanism & Rationale

Standard azide cycloadditions often use toxic tin reagents or explosive conditions. We employ the Sharpless-Demko method using Zinc Bromide (

Step-by-Step Protocol

-

Setup: In a pressure vial, dissolve This compound (1.0 equiv) in Isopropanol/Water (2:1 ratio, 0.5 M).

-

Catalyst: Add

(1.0 equiv) and-

Safety:

is acutely toxic. Do not use halogenated solvents (forms explosive di-azidomethane).

-

-

Reaction: Heat to 80°C for 12–16 hours behind a blast shield.

-

Workup (Critical):

-

Cool to RT. Add 3N HCl until pH

1. This breaks the Zinc-Tetrazole complex. -

Caution: Perform in a fume hood; trace

may be released.

-

-

Isolation: The free tetrazole usually precipitates upon acidification.[1] Filter and wash with cold water.

Figure 2: Lewis-acid catalyzed cycloaddition workflow.

Protocol Module C: Chemoselective Reduction (Primary Amine)

Target: (2-Bromoquinolin-4-yl)methanamine

The Challenge: Standard reducing agents (

Step-by-Step Protocol

-

Setup: Dissolve This compound (1.0 equiv) and

(2.0 equiv) in Methanol (0.2 M). The solution will be deep purple/pink. -

Reduction: Cool to 0°C. Add

(10.0 equiv) portion-wise over 30 minutes.-

Observation: Evolution of

gas; solution turns black (active catalyst formation).

-

-

Completion: Stir at RT for 1–2 hours.

-

Workup:

-

Quench with 3N HCl (carefully!) to dissolve the black cobalt precipitate.

-

Basify to pH 10 with

(to free the amine). -

Extract with DCM.

-

-

Purification: Amine products often streak on silica. Use 1%

in the eluent or isolate as the HCl salt.

Comparison of Methods

| Transformation | Reagents | C2-Br Stability | Workup Difficulty | Reference |

| Amide | High (at <25°C) | Low (Precipitation) | [1, 2] | |

| Tetrazole | Excellent | Medium (Acidification) | [3, 4] | |

| Amine | Good | High (Metal removal) | [5] | |

| Acid | Poor (Hydrolysis risk) | Low | [6] |

References

-

Radziszewski Reaction Mechanism: McIsaac, J. E., et al. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry. Link

-

Selective Hydrolysis: "Selective hydrolysis of nitriles to amides." Organic Chemistry Portal. Link

-

Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link

-

Tetrazole Review: "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. Link

-

Cobalt/Borohydride Reduction: Satoh, T., et al. "Reduction of organic compounds with sodium borohydride-transition metal salt systems." Tetrahedron Letters. Link

-

Nitrile Hydrolysis Overview: "Hydrolysis of Nitriles." Chemistry LibreTexts. Link

Sources

Strategic Utilization of 2-Bromoquinoline-4-carbonitrile in Kinase Inhibitor Synthesis

Application Note & Protocol Guide

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the quinoline core represents a "privileged scaffold," appearing in FDA-approved drugs such as Bosutinib, Lenvatinib, and Neratinib. While 3-cyanoquinolines are widely utilized, 2-Bromoquinoline-4-carbonitrile (CAS: 2973-25-3) offers a distinct and underutilized vector for designing Type I and Type II kinase inhibitors.

This intermediate is unique due to its electronic "push-pull" architecture. The electron-withdrawing nitrile group at C4 significantly activates the C2-bromide towards nucleophilic displacement, while simultaneously serving as a versatile handle for engaging the kinase "gatekeeper" region or solvent front. This guide details the strategic application of this scaffold, focusing on chemoselective transformations that yield high-affinity hinge binders.

Structural Rationale & Pharmacophore Mapping[1]

To design effective inhibitors, one must understand how this scaffold orients within the ATP-binding pocket.

Electronic Activation

The reactivity of the C2-bromide is governed by the pyridinic nitrogen (N1) and the C4-nitrile.

-

Inductive Effect (-I): The C4-CN group pulls electron density from the ring, lowering the LUMO energy at C2.

-

Resonance Effect (-R): The nitrogen atom stabilizes the Meisenheimer complex formed during Nucleophilic Aromatic Substitution (

), making the C2-Br highly susceptible to displacement by amines (hinge binders).

Binding Mode Hypothesis

In a typical Type I binding mode:

-

Quinoline Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone (e.g., Met, Val residues).

-

C2-Substituent: If an aniline or amine is installed, the NH acts as a Hydrogen Bond Donor (HBD).

-

C4-Nitrile: Projects towards the solvent front or interacts with the ribose-binding pocket, often improving metabolic stability compared to a bulky amide.

Critical Reaction Vectors

The following diagram illustrates the divergent synthetic pathways accessible from the parent compound.

Figure 1: Divergent synthetic pathways from this compound. The C2 position is the primary vector for diversity generation.

Experimental Protocols

Protocol A: Synthesis of 2-Anilinoquinoline-4-carbonitriles ( )

Objective: Install an aromatic amine at C2 to serve as the primary hinge-binding element (e.g., mimicking the 4-anilinoquinazoline motif of Gefitinib).

Mechanism: The 4-CN group activates the C2-Br, allowing displacement without transition metal catalysis, although acid catalysis often accelerates the reaction with weak nucleophiles (anilines).

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: 3-Chloro-4-fluoroaniline (or equivalent hinge binder) (1.1 eq)

-

Solvent: 2-Ethoxyethanol or Isopropanol (IPA)

-

Catalyst: HCl (4M in dioxane, 0.1 eq) or p-TsOH (catalytic)

Step-by-Step Procedure:

-

Charge: In a 20 mL microwave vial or round-bottom flask, dissolve this compound (233 mg, 1.0 mmol) in 2-Ethoxyethanol (5 mL).

-

Addition: Add the aniline (1.1 mmol). If the aniline is electron-deficient, add catalytic HCl (25 µL of 4M solution).

-

Reaction:

-

Thermal: Heat to reflux (

) for 4–6 hours. -

Microwave: Heat at

for 30 minutes (High Absorption setting).

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product is usually more polar than the starting bromide.

-

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

-

If precipitate forms: Filter and wash with cold diethyl ether.

-

If no precipitate: Dilute with water (20 mL), neutralize with saturated

, and extract with EtOAc (

-

-

Purification: Recrystallization from EtOH is preferred. If necessary, flash chromatography (DCM/MeOH gradient).

Why this works: The protonation of the ring nitrogen by the acid catalyst increases the electrophilicity of the C2 carbon, facilitating the attack of the aniline.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Install a bi-aryl system at C2 to access the hydrophobic back-pocket of the kinase.

Materials:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Phenylboronic acid derivative (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

-

Assembly: In a reaction vessel under

, combine the quinoline substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (5 mol%). -

Activation: Add the solvent (10 mL) and aqueous base (1.5 mL).

-

Reaction: Heat to

for 2–4 hours. Note: The nitrile group is generally stable under these mild basic conditions, provided the temperature is not excessive ( -

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Data Summary: Reactivity Comparison

The following table contrasts the reactivity of the 2-Bromo-4-CN scaffold against the standard 2-Chloro analog.

| Feature | 2-Bromoquinoline-4-CN | 2-Chloroquinoline-4-CN | Implication for Synthesis |

| C-X Bond Energy | Weaker (C-Br) | Stronger (C-Cl) | Br is superior for Pd-coupling (oxidative addition is faster). |

| High | Moderate | Br is generally preferred for uncatalyzed thermal displacement. | |

| Solubility | Moderate | Low | Bromo-analogs often show better solubility in organic synthesis solvents. |

| Atom Economy | Lower | Higher | Cl is better for atom economy, but Br offers faster kinetics. |

Troubleshooting & Optimization

-

Hydrolysis Side Reaction:

-

Issue: Conversion of -CN to -

during Suzuki coupling. -

Solution: Reduce base concentration (use

instead of

-

-

Incomplete

:-

Issue: Electron-deficient anilines (e.g., 3-trifluoromethylaniline) react slowly.

-